molecular formula C14H24N2 B14198381 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine CAS No. 854633-87-7

4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B14198381
CAS No.: 854633-87-7
M. Wt: 220.35 g/mol
InChI Key: FTUASHUKSNAXPY-UHFFFAOYSA-N
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Description

4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and propan-2-yl groups, as well as two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by amination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diol
  • 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dinitrile
  • 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dicarboxylic acid

Uniqueness

4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

854633-87-7

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-tert-butyl-6-methyl-3-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C14H24N2/c1-8(2)11-10(14(4,5)6)7-9(3)12(15)13(11)16/h7-8H,15-16H2,1-6H3

InChI Key

FTUASHUKSNAXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N)C(C)C)C(C)(C)C

Origin of Product

United States

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